molecular formula C17H19NO7 B11155473 N-[(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]-beta-alanine

N-[(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]-beta-alanine

Cat. No.: B11155473
M. Wt: 349.3 g/mol
InChI Key: WGASMZISRZQOHI-UHFFFAOYSA-N
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Description

N-[(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]-beta-alanine is a complex organic compound that belongs to the class of coumarin derivatives. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 This compound is characterized by its unique structure, which includes a chromen-3-yl moiety and a beta-alanine residue

Preparation Methods

The synthesis of N-[(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]-beta-alanine involves several steps. One common method includes the reaction of (7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid with beta-alanine under specific conditions . The reaction typically requires a catalyst and may be carried out in a solvent such as ethanol. The product is then purified through recrystallization.

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of more efficient catalysts, higher reaction temperatures, and continuous flow reactors to increase yield and reduce production time.

Chemical Reactions Analysis

N-[(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]-beta-alanine undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed are typically oxidized derivatives of the original compound.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often yield reduced forms of the chromen-3-yl moiety.

    Substitution: Substitution reactions involve the replacement of one functional group with another. Common reagents for these reactions include halogens and nucleophiles.

Scientific Research Applications

N-[(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]-beta-alanine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]-beta-alanine involves its interaction with specific molecular targets and pathways. The chromen-3-yl moiety is known to interact with enzymes and receptors in biological systems, leading to various effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects . The beta-alanine residue may also contribute to the compound’s biological activity by enhancing its solubility and bioavailability.

Comparison with Similar Compounds

N-[(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]-beta-alanine can be compared with other coumarin derivatives such as:

    Warfarin: A well-known anticoagulant used in medicine. Unlike this compound, warfarin is primarily used for its blood-thinning properties.

    Dicoumarol: Another anticoagulant that is structurally similar to warfarin. It also differs in its primary use and mechanism of action.

    7-(Diethylamino)-2-oxo-2H-chromene-4-carbaldehyde: A compound used in the synthesis of various organic molecules.

This compound stands out due to its unique combination of the chromen-3-yl moiety and beta-alanine residue, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C17H19NO7

Molecular Weight

349.3 g/mol

IUPAC Name

3-[[2-(7,8-dimethoxy-4-methyl-2-oxochromen-3-yl)acetyl]amino]propanoic acid

InChI

InChI=1S/C17H19NO7/c1-9-10-4-5-12(23-2)16(24-3)15(10)25-17(22)11(9)8-13(19)18-7-6-14(20)21/h4-5H,6-8H2,1-3H3,(H,18,19)(H,20,21)

InChI Key

WGASMZISRZQOHI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2OC)OC)CC(=O)NCCC(=O)O

Origin of Product

United States

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